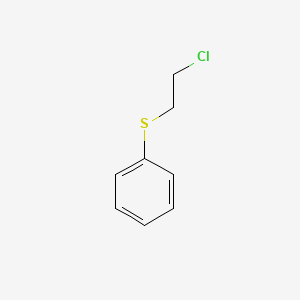

2-Chloroethyl phenyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXIHHOPZFCEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203904 | |

| Record name | ((2-Chloroethyl)thio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5535-49-9 | |

| Record name | 2-Chloroethyl phenyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5535-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((2-Chloroethyl)thio)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005535499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5535-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ((2-Chloroethyl)thio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2-chloroethyl)thio]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Physicochemical & Structural Characteristics

An In-depth Technical Guide to the Chemical Properties of 2-Chloroethyl Phenyl Sulfide

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound (CEPS). Designed for researchers, chemists, and professionals in drug development and chemical safety, this document synthesizes technical data with practical insights into the molecule's behavior, particularly its role as a widely used surrogate for the chemical warfare agent sulfur mustard.

This compound (CEPS) is an organosulfur compound featuring a phenyl group attached to a 2-chloroethyl thioether moiety.[1] This structure is fundamental to its reactivity, which mimics that of sulfur mustard without presenting the same level of acute toxicity, making it an invaluable tool for research.[2][3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5535-49-9 | [1] |

| Molecular Formula | C₈H₉ClS | [1] |

| Molecular Weight | 172.67 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 90-91 °C @ 1 mmHg | [2] |

| Density | 1.174 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.583 | |

| Flash Point | 104 °C (219.2 °F) - closed cup | |

| Solubility | Slightly soluble in water | [1] |

Synthesis of this compound

CEPS is most commonly synthesized via the chlorination of its corresponding alcohol, 2-(phenylthio)ethanol. This method is favored for its high yield and purity. Another established route involves the nucleophilic substitution of a dichloroethane with thiophenol.

Protocol 2.1: Synthesis from 2-(Phenylthio)ethanol

This procedure details the conversion of 2-(phenylthio)ethanol to this compound using 2,4,6-trichloro[5][6][7]triazine (cyanuric chloride) in the presence of N,N-dimethylformamide (DMF).[1] The reaction proceeds with a high yield, reported to be approximately 98%.[1]

Materials:

-

2-(Phenylthio)ethanol

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Purification apparatus (separatory funnel, rotary evaporator, distillation setup)

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(phenylthio)ethanol in dichloromethane (CH₂Cl₂).

-

Reagent Addition: To the stirred solution, add 2,4,6-trichloro[5][6][7]triazine and a catalytic amount of DMF.

-

Reaction Conditions: Allow the reaction to stir at room temperature (25°C) for 48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

Workup: Upon completion, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 5535-49-9 [chemicalbook.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. This compound 98 5535-49-9 [sigmaaldrich.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. This compound(5535-49-9) 1H NMR spectrum [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2-Chloroethyl Phenyl Sulfide (CAS 5535-49-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl phenyl sulfide, with the CAS number 5535-49-9, is a versatile organosulfur compound that holds significant relevance in both defense-related research and pharmaceutical development. Structurally, it is characterized by a phenylthio group attached to a chloroethyl moiety. While it is widely recognized as a simulant for the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide), its utility extends to being a key intermediate in the synthesis of important pharmaceutical compounds.[1][2] This guide provides a comprehensive technical overview of this compound, covering its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role in drug development.

Physicochemical and Spectroscopic Properties

This compound is a clear, colorless liquid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClS | [3] |

| Molecular Weight | 172.68 g/mol | [3] |

| Boiling Point | 90-91 °C at 1 mmHg | |

| Density | 1.174 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.583 | |

| Flash Point | 104 °C | |

| Appearance | Clear colorless liquid | [2] |

| Storage | Inert atmosphere, Room Temperature | [2] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum typically shows characteristic signals for the aromatic protons of the phenyl group and two triplets corresponding to the diastereotopic protons of the ethyl chain.[4]

-

¹³C NMR: The carbon NMR spectrum displays distinct peaks for the aromatic carbons and the two aliphatic carbons of the chloroethyl group.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic ring, C-H stretching of the aliphatic chain, and C-Cl stretching.[4][6]

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns, including the loss of the chloroethyl group.[4]

Synthesis of this compound

There are two primary laboratory-scale synthetic routes to this compound, as well as an established industrial method.

Laboratory Synthesis from 2-(Phenylthio)ethanol

A common and reliable laboratory synthesis involves the chlorination of 2-(phenylthio)ethanol. This precursor can be synthesized from thiophenol and 2-chloroethanol.

This step involves the nucleophilic substitution of the chloride in 2-chloroethanol by the thiophenolate anion, generated in situ from thiophenol and a base.

Caption: Synthesis of 2-(Phenylthio)ethanol.

Experimental Protocol: Synthesis of 2-(Phenylthio)ethanol

-

Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a dropping funnel. Ensure all glassware is dry.

-

Base Preparation: In the round-bottom flask, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen).

-

Thiophenolate Formation: Once the sodium has completely reacted, add thiophenol (1.0 equivalent) dropwise to the sodium ethoxide solution.

-

Nucleophilic Substitution: To the resulting sodium thiophenoxide solution, add 2-chloroethanol (1.0 equivalent) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours.

-

Work-up: After cooling, filter the reaction mixture to remove the precipitated sodium chloride. Remove the ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: Purify the crude product by vacuum distillation to obtain pure 2-(phenylthio)ethanol.

The synthesized 2-(phenylthio)ethanol is then converted to this compound using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Caption: Chlorination of 2-(Phenylthio)ethanol.

Experimental Protocol: Synthesis of this compound

-

Apparatus Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a reflux condenser fitted with a gas outlet to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reaction: Place 2-(phenylthio)ethanol (1.0 equivalent) in the flask and cool it in an ice bath. Add thionyl chloride (1.1 equivalents) dropwise with stirring.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for 1-2 hours to drive the reaction to completion.

-

Work-up: Carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: Purify the crude this compound by vacuum distillation.

Industrial Synthesis

The industrial production of this compound typically involves the reaction of thiophenol with 1,2-dichloroethane.[7] This reaction is often facilitated by phase-transfer catalysis, which enhances the reaction rate between the water-soluble thiophenolate and the organic-soluble 1,2-dichloroethane.[8][9][10]

Caption: Industrial Synthesis of this compound.

The use of a phase-transfer catalyst, such as a quaternary ammonium salt, allows for the transfer of the thiophenolate anion from the aqueous phase to the organic phase, where it can react with 1,2-dichloroethane.[10] A study on the impurities found in industrially produced this compound identified unreacted starting materials and byproducts such as diphenyl disulfide and 1,2-dithiophenylethane, providing insights into the reaction's nature.[1][7][11]

Reactivity and Mechanism of Action as a Sulfur Mustard Simulant

The chemical reactivity of this compound is central to its role as a simulant for sulfur mustard. Like sulfur mustard, it is a monofunctional alkylating agent. The key to its biological activity is the intramolecular cyclization to form a highly reactive episulfonium ion (also known as a thiiranium ion).

Caption: Mechanism of DNA Alkylation by this compound.

This electrophilic intermediate readily reacts with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine residues in DNA. This alkylation of DNA can lead to DNA damage, strand breaks, and ultimately, cytotoxicity, mimicking the mechanism of action of sulfur mustard.

Application in Drug Development: Synthesis of Sulfinpyrazone

A significant application of this compound in the pharmaceutical industry is its use as a key intermediate in the synthesis of sulfinpyrazone.[7][12] Sulfinpyrazone is a uricosuric agent used to treat gout.[12] The synthesis involves the alkylation of diethyl malonate with this compound, followed by condensation with hydrazobenzene and subsequent oxidation.

Synthetic Pathway to Sulfinpyrazone

-

Alkylation of Diethyl Malonate: The first step is the nucleophilic substitution of the chloride in this compound by the enolate of diethyl malonate. This reaction forms 2-(2-phenylthioethyl)malonic ester.[1][2]

-

Condensation with Hydrazobenzene: The resulting malonic ester derivative is then condensed with hydrazobenzene (1,2-diphenylhydrazine) to form the pyrazolidine-3,5-dione ring system, yielding 1,2-diphenyl-4-(2-(phenylthio)ethyl)pyrazolidine-3,5-dione.[12]

-

Oxidation to Sulfinpyrazone: The final step is the selective oxidation of the sulfide to a sulfoxide using an oxidizing agent such as hydrogen peroxide in acetic acid.[12]

Caption: Synthetic Pathway to Sulfinpyrazone from this compound.

Analytical Methods

The analysis of this compound, particularly for purity assessment and in complex matrices, is typically performed using chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of this compound and its impurities.[7][11][13] The mass spectrometer provides definitive identification based on the fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector, is used for the quantitative analysis of this compound and for monitoring reaction progress.[7][11]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

| Hazard Statement | GHS Code |

| Toxic in contact with skin | H311 |

| Toxic if inhaled | H331 |

| Causes severe skin burns and eye damage | H314 |

| May cause cancer | H350 |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and other protective clothing should be worn.

-

Respiratory Protection: Use a respirator with an appropriate filter if working outside a fume hood or with heated material.

All work with this compound should be conducted in a well-ventilated fume hood. In case of exposure, immediate medical attention is required.

Conclusion

This compound is a compound of significant interest due to its dual role as a sulfur mustard simulant and a valuable intermediate in pharmaceutical synthesis. Its reactivity, centered around the formation of a reactive episulfonium ion, underpins both its biological activity and its utility in organic synthesis. A thorough understanding of its properties, synthesis, and handling is crucial for researchers in both defense and drug development. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to support further research and application of this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. library2.smu.ca [library2.smu.ca]

- 3. B23265.06 [thermofisher.cn]

- 4. This compound(5535-49-9) IR Spectrum [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. pubs.acs.org [pubs.acs.org]

- 8. phasetransfer.com [phasetransfer.com]

- 9. phasetransfer.com [phasetransfer.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cas 57-96-5,(+/-)-Sulfinpyrazone | lookchem [lookchem.com]

- 13. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to the Synthesis of 2-Chloroethyl Phenyl Sulfide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloroethyl Phenyl Sulfide (CEPS), a significant intermediate in organic synthesis and a simulant for chemical warfare agents. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic methodologies. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters that influence reaction outcomes. A core focus is placed on the nucleophilic substitution reaction between thiophenol and 1,2-dichloroethane, including a discussion on the implementation of phase-transfer catalysis to enhance reaction efficiency. Potential side reactions, purification techniques, and analytical characterization are also thoroughly addressed to ensure scientific integrity and practical applicability.

Introduction: Chemical Identity and Significance

This compound, with the chemical formula C₈H₉ClS, is a thioether that plays a crucial role as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] It is a key intermediate in the production of the uricosuric drug sulfinpyrazone.[1] Beyond its applications in medicinal chemistry, this compound is also widely used as a simulant for the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide) in studies focused on detection and decontamination.[1][3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and purification.

| Property | Value | Source |

| CAS Number | 5535-49-9 | [1] |

| Molecular Formula | C₈H₉ClS | [1] |

| Molecular Weight | 172.68 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 90-91 °C at 1 mmHg | [1] |

| Density | 1.174 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.583 | [1] |

Safety Considerations

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[2]

Core Synthetic Strategies

The synthesis of this compound is primarily achieved through the nucleophilic substitution reaction of a thiophenolate anion with a 2-chloroethylating agent. The two main variations of this approach are the direct reaction of thiophenol with 1,2-dichloroethane and a two-step process involving the synthesis of 2-(phenylthio)ethanol followed by chlorination.

Direct S-Alkylation of Thiophenol with 1,2-Dichloroethane

This is the most direct and industrially relevant method for the synthesis of this compound. The reaction involves the deprotonation of thiophenol to form the highly nucleophilic thiophenolate anion, which then attacks one of the electrophilic carbon atoms of 1,2-dichloroethane in an Sₙ2 reaction.

Reaction Scheme:

C₆H₅SH + ClCH₂CH₂Cl + Base → C₆H₅SCH₂CH₂Cl + Base·HCl

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The base, typically a hydroxide or an alkoxide, deprotonates the acidic thiol group of thiophenol (pKa ≈ 6.6) to generate the thiophenolate anion. This potent nucleophile then attacks the δ+ carbon of 1,2-dichloroethane, displacing a chloride ion as the leaving group.

Caption: Sₙ2 mechanism for the synthesis of this compound.

A significant challenge in this synthesis is the potential for side reactions. The product, this compound, can react with another equivalent of thiophenolate to form the undesired byproduct, 1,2-bis(phenylthio)ethane.

Side Reaction 1: Dialkylation

C₆H₅SCH₂CH₂Cl + C₆H₅S⁻ → C₆H₅SCH₂CH₂SC₆H₅ + Cl⁻

Furthermore, under strongly basic conditions, dehydrohalogenation of both the starting material (1,2-dichloroethane) and the product can occur to yield vinyl chloride and phenyl vinyl sulfide, respectively.

Side Reaction 2: Elimination

ClCH₂CH₂Cl + Base → CH₂=CHCl + Base·HCl + Cl⁻ C₆H₅SCH₂CH₂Cl + Base → C₆H₅SCH=CH₂ + Base·HCl

To minimize these side reactions, it is crucial to control the stoichiometry of the reactants, the reaction temperature, and the choice of base. Using a large excess of 1,2-dichloroethane can favor the desired mono-alkylation product.

Phase-Transfer Catalysis (PTC) Approach

To overcome the challenges of reacting a water-soluble base with an organic-soluble substrate, phase-transfer catalysis (PTC) is a highly effective technique. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of the hydroxide or thiophenolate anion from the aqueous phase to the organic phase where the reaction occurs.

The quaternary ammonium cation (Q⁺) forms an ion pair with the hydroxide ion (OH⁻) in the aqueous phase. This lipophilic ion pair (Q⁺OH⁻) migrates into the organic phase. Here, the hydroxide ion deprotonates the thiophenol, generating the thiophenolate anion (PhS⁻) and water. The thiophenolate then reacts with 1,2-dichloroethane. The catalyst cation (Q⁺) then pairs with the displaced chloride ion (Cl⁻) and returns to the aqueous phase to repeat the cycle.

References

Spectroscopic Profile of 2-Chloroethyl Phenyl Sulfide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloroethyl phenyl sulfide (CAS 699-59-2), a key intermediate in various chemical syntheses. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and characterization of this compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this molecule's spectroscopic properties.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct molecular architecture comprising a phenyl ring, a sulfur atom, and a chloroethyl group. This combination of functionalities gives rise to a unique spectroscopic fingerprint, which can be reliably interpreted using a suite of analytical techniques.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#EA4335"]; C7 [label="C"]; C8 [label="C"]; Cl [label="Cl", fontcolor="#34A853"];

// Phenyl ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- S [len=1.5]; S -- C7 [len=1.5]; C7 -- C8; C8 -- Cl;

// Hydrogen atoms (implied) }

Caption: Chemical structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronegativity of the neighboring sulfur and chlorine atoms, as well as the anisotropic effect of the phenyl ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.65 | Triplet | 2H | -CH₂-Cl |

| ~3.25 | Triplet | 2H | -S-CH₂- |

Note: Predicted chemical shifts are based on standard functional group ranges and may vary slightly depending on the solvent and experimental conditions.

Interpretation:

The aromatic protons appear as a complex multiplet in the downfield region (7.40-7.20 ppm), which is characteristic of a monosubstituted benzene ring. The two methylene groups of the chloroethyl chain appear as distinct triplets. The triplet at approximately 3.65 ppm is assigned to the protons on the carbon adjacent to the electronegative chlorine atom, causing a downfield shift. The triplet around 3.25 ppm corresponds to the protons on the carbon bonded to the sulfur atom. The triplet splitting pattern arises from the coupling between the two adjacent, non-equivalent methylene groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~135.0 | C (quaternary, attached to S) |

| ~130.0 | CH (aromatic) |

| ~129.0 | CH (aromatic) |

| ~127.0 | CH (aromatic) |

| ~43.0 | -CH₂-Cl |

| ~36.0 | -S-CH₂- |

Note: Predicted chemical shifts are based on standard functional group ranges and may vary slightly depending on the solvent and experimental conditions.

Interpretation:

The spectrum displays four signals in the aromatic region, corresponding to the quaternary carbon attached to the sulfur atom and the three distinct types of CH carbons in the phenyl ring. The aliphatic region shows two signals. The signal at approximately 43.0 ppm is assigned to the carbon atom bonded to the chlorine atom, and the signal around 36.0 ppm corresponds to the carbon atom attached to the sulfur atom. The greater electronegativity of chlorine compared to sulfur results in a more deshielded (downfield) signal for the adjacent carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~2950-2850 | Medium | C-H stretch | Aliphatic C-H |

| ~1580 & ~1480 | Medium-Strong | C=C stretch | Aromatic ring |

| ~740 & ~690 | Strong | C-H out-of-plane bend | Monosubstituted benzene |

| ~660 | Medium-Strong | C-Cl stretch | Alkyl halide |

| ~690 | Medium | C-S stretch | Thioether |

Note: These are characteristic absorption ranges and the exact peak positions and intensities can vary.

Interpretation:

The IR spectrum of this compound will prominently feature absorptions corresponding to the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and characteristic C=C stretching bands around 1580 and 1480 cm⁻¹. Strong absorptions in the fingerprint region, typically around 740 and 690 cm⁻¹, are indicative of a monosubstituted benzene ring. The aliphatic C-H stretching vibrations will be observed in the 2950-2850 cm⁻¹ region. The presence of the chloroethyl group is confirmed by a C-Cl stretching vibration, which is expected to appear in the 800-600 cm⁻¹ range. The C-S stretching vibration is typically weaker and can be found in the 700-600 cm⁻¹ region, often overlapping with other absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. Under electron ionization (EI), this compound will fragment in a predictable manner.

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (approximately 172 g/mol for the ³⁵Cl isotope and 174 g/mol for the ³⁷Cl isotope, with an intensity ratio of about 3:1).

Key Predicted Fragments:

-

m/z 137: Loss of a chlorine radical ([M-Cl]⁺).

-

m/z 109: Phenylthio cation ([C₆H₅S]⁺), resulting from the cleavage of the C-C bond in the ethyl chain. This is often a prominent peak.

-

m/z 77: Phenyl cation ([C₆H₅]⁺), from the loss of the sulfur atom from the phenylthio cation.

-

m/z 63: Chloroethyl cation ([CH₂CH₂Cl]⁺).

-

m/z 49/51: Chloromethyl cation ([CH₂Cl]⁺), with the characteristic 3:1 isotopic pattern for chlorine.

M [label="[C₆H₅SCH₂CH₂Cl]⁺\nm/z 172/174"]; F1 [label="[C₆H₅SCH₂CH₂]⁺\nm/z 137"]; F2 [label="[C₆H₅S]⁺\nm/z 109"]; F3 [label="[C₆H₅]⁺\nm/z 77"]; F4 [label="[CH₂CH₂Cl]⁺\nm/z 63/65"]; F5 [label="[CH₂Cl]⁺\nm/z 49/51"];

M -> F1 [label="- Cl"]; M -> F2 [label="- CH₂CH₂Cl"]; F2 -> F3 [label="- S"]; M -> F4 [label="- C₆H₅S"]; F4 -> F5 [label="- CH₂"]; }

Caption: Predicted major fragmentation pathways for this compound in EI-MS.Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating and are based on established best practices.

NMR Spectroscopy

A [label="Sample Preparation"]; B [label="Instrument Setup"]; C [label="Data Acquisition"]; D [label="Data Processing"]; E [label="Spectral Analysis"];

A -> B -> C -> D -> E; }

Caption: General workflow for NMR spectroscopic analysis.-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the lock signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a one-pulse proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the expected chemical shift range (e.g., 0 to 200 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Employ a relaxation delay appropriate for quaternary carbons if quantitative data is desired.

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Assign the peaks in both spectra to the corresponding nuclei in the molecule.

-

FTIR Spectroscopy

A [label="Background Spectrum Acquisition"]; B [label="Sample Application"]; C [label="Sample Spectrum Acquisition"]; D [label="Data Analysis"];

A -> B -> C -> D; }

Caption: Workflow for FTIR spectroscopic analysis of a liquid sample.-

Instrument Preparation:

-

Ensure the FTIR spectrometer's sample compartment is clean and dry.

-

Select the appropriate sampling accessory. For a liquid like this compound, a liquid film between two salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory is suitable.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty sample compartment (or with clean, empty salt plates/a clean ATR crystal). This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

-

Sample Preparation and Measurement (Liquid Film Method):

-

Place a small drop of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

A [label="Sample Preparation"]; B [label="GC Separation"]; C [label="MS Ionization and Fragmentation"]; D [label="Mass Analysis and Detection"]; E [label="Data Interpretation"];

A -> B -> C -> D -> E; }

Caption: General workflow for GC-MS analysis.-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100-1000 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Filter the sample if any particulate matter is present.

-

Transfer the solution to a GC autosampler vial.

-

-

Instrument Setup:

-

Install an appropriate GC column (e.g., a nonpolar or moderately polar capillary column like a DB-5ms).

-

Set the GC oven temperature program to effectively separate the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).

-

Set the MS transfer line temperature to prevent condensation of the analyte (e.g., 280 °C).

-

Set the ion source temperature (e.g., 230 °C).

-

Tune the mass spectrometer according to the manufacturer's recommendations.

-

-

Data Acquisition:

-

Inject a small volume of the sample solution (e.g., 1 µL) into the GC.

-

Acquire mass spectral data in full scan mode over a relevant m/z range (e.g., 40-400 amu).

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Correlate the observed fragmentation pattern with the known structure of the molecule.

-

Compare the acquired spectrum to a library of mass spectra (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

-

Physical properties of 2-Chloroethyl phenyl sulfide (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 2-Chloroethyl Phenyl Sulfide

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the critical physical properties of this compound (CAS No. 5535-49-9), a significant compound in synthetic chemistry and defense-related research. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to offer insights into the experimental context and practical handling of this reactive intermediate.

Compound Overview and Strategic Importance

This compound, also known by its synonym 2-(phenylthio)ethyl chloride, is an organosulfur compound with the linear formula ClCH₂CH₂SC₆H₅[1]. Its strategic importance stems from its dual utility. In academic and industrial research, it serves as a versatile building block for introducing the phenylthioethyl moiety into more complex molecular architectures, finding applications in the synthesis of pharmaceuticals and agrochemicals[2][3][4].

Furthermore, its structural similarity to sulfur mustards has led to its widespread use as a chemical warfare agent (CWA) simulant.[5][6][7]. This application is crucial for developing and testing protective materials and decontamination methods, allowing for vital research to be conducted with lower risk. Understanding its physical properties is therefore paramount for its safe handling, effective use in synthesis, and accurate modeling in decontamination studies.

Core Physical Properties

The physical characteristics of a compound dictate its behavior under various experimental conditions, influencing everything from reaction setup to purification methods and storage. The key physical data for this compound are summarized below.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 90-91 °C | at 1 mmHg | [2][7][8] |

| Density | 1.174 g/mL | at 25 °C | [2][5][7][8] |

| Molecular Weight | 172.68 g/mol | - | [1][5] |

| Molecular Formula | C₈H₉ClS | - | [9][10] |

| Refractive Index | 1.583 | at 20 °C (D-line) | [2][8] |

| Flash Point | 104 °C (219.2 °F) | Closed Cup | [1][8] |

| Appearance | Clear, colorless liquid | Ambient | [6][7] |

The boiling point is a critical parameter for purification. The literature value is reported under reduced pressure (1 mmHg), which strongly indicates that the compound is susceptible to decomposition at its atmospheric boiling point. Therefore, purification by distillation must be performed under vacuum to preserve the compound's integrity. Its density, being significantly higher than water, is a practical consideration for aqueous work-up procedures, as it will form the lower organic layer.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, the determination of physical properties must follow rigorous, well-established protocols. The methods described here represent standard practices in a modern chemical research laboratory.

Boiling Point Determination via Vacuum Distillation

Causality: Standard atmospheric distillation is unsuitable for this compound due to the potential for thermal decomposition at elevated temperatures. Vacuum distillation lowers the boiling point, enabling purification of the thermally sensitive liquid. This protocol is designed to achieve purification while preventing sample degradation.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus consisting of a round-bottom flask (distilling flask), a distillation head with a thermometer port, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly greased and sealed.

-

Vacuum Connection: Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors. A manometer must be placed between the trap and the apparatus to monitor the pressure accurately.

-

Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distilling flask. Do not fill the flask more than two-thirds full.

-

Distillation:

-

Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1 mmHg).

-

Gently heat the distilling flask using a heating mantle.

-

Observe the temperature as the vapor rises and condenses. The boiling point is the stable temperature reading on the thermometer when the liquid is actively distilling and condensing into the receiving flask.

-

Collect the fraction that distills over at a constant temperature and pressure (e.g., 90-91 °C at 1 mmHg).

-

-

Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air to the system to prevent glassware from imploding.

Density Measurement

Causality: Density is an intrinsic property that is highly dependent on temperature. Accurate determination requires precise control of temperature and volume. A pycnometer provides a highly accurate method for this measurement.

Methodology:

-

Temperature Equilibration: Place the this compound sample and a calibrated pycnometer (a glass flask with a precise, known volume) in a temperature-controlled water bath set to 25.0 °C. Allow at least 20 minutes for thermal equilibrium to be reached.

-

Pycnometer Calibration:

-

Measure the mass of the clean, dry, and empty pycnometer.

-

Fill the pycnometer with deionized water that has been equilibrated to 25.0 °C and measure its mass. The mass of the water can be used to confirm the exact volume of the pycnometer using the known density of water at that temperature.

-

-

Sample Measurement:

-

Thoroughly dry the pycnometer and fill it with the temperature-equilibrated this compound.

-

Measure the mass of the filled pycnometer.

-

-

Calculation:

-

Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to find the mass of the sample.

-

Divide the mass of the sample by the known volume of the pycnometer to calculate the density in g/mL.

-

Synthesis and Characterization Workflow

The journey from starting materials to a characterized final product involves a logical sequence of steps. The synthesis of this compound typically involves the reaction of a thiophenol derivative with a 2-chloroethylating agent[2]. The subsequent purification and characterization confirm the identity and purity of the product.

Caption: Workflow from synthesis to characterization of this compound.

Safety, Handling, and Storage

Authoritative safety data sheets indicate that this compound is a hazardous substance. It is classified as toxic if inhaled or in contact with skin and causes severe skin burns and eye damage[11][12][13].

-

Handling: All manipulations must be conducted inside a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof goggles with a face shield, is mandatory[1][12].

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic and corrosive materials[8][10][12]. It is noted to be moisture-sensitive[12][13]; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation[8][10].

By adhering to these guidelines and understanding the physical properties detailed in this guide, researchers can safely and effectively utilize this compound in their work.

References

- 1. 2-氯乙基苯基硫醚 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. chembk.com [chembk.com]

- 3. This compound [myskinrecipes.com]

- 4. 360iresearch.com [360iresearch.com]

- 5. This compound, 98% 5535-49-9 India [ottokemi.com]

- 6. Page loading... [guidechem.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 5535-49-9 [amp.chemicalbook.com]

- 9. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. labiostring.com [labiostring.com]

- 11. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 2-Chloroethyl Phenyl Sulfide in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the solubility characteristics of 2-chloroethyl phenyl sulfide (CEPS), a compound of significant interest as a simulant for chemical warfare agents and as a reagent in organic synthesis.[1][2] Understanding its behavior in various organic solvents is paramount for applications ranging from reaction chemistry and purification to the development of decontamination protocols and analytical methods.

Core Physicochemical Properties and Structural Analysis

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. This compound (CAS 5535-49-9) is a colorless liquid with a molecular formula of C8H9ClS.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9ClS | [3][6] |

| Molecular Weight | 172.68 g/mol | [3] |

| Appearance | Colorless liquid | [5] |

| Density | 1.174 g/mL at 25 °C | [1] |

| Boiling Point | 90-91 °C at 1 mmHg | [1] |

| Refractive Index | n20/D 1.583 | [1] |

| Flash Point | 104 °C / 219.2 °F | [2][6] |

| SMILES String | ClCCSc1ccccc1 |

Structural Insights: The CEPS molecule possesses distinct regions that dictate its solubility:

-

Aromatic Phenyl Group (C6H5S-): This large, nonpolar moiety is the primary driver for solubility in nonpolar and aromatic solvents through van der Waals forces (specifically, London dispersion forces).

-

Thioether Linkage (-S-): The sulfur atom introduces polarizability and can participate in dipole-dipole interactions, enhancing solubility in solvents of intermediate polarity.

-

Chloroethyl Group (-CH2CH2Cl): The electronegative chlorine atom creates a dipole moment, contributing to the molecule's overall polarity and enabling interactions with polar solvents.

This combination of a nonpolar aromatic ring and a polar alkyl halide chain results in a molecule of mixed polarity. Consequently, CEPS is not expected to be highly soluble in extremely polar solvents like water (it is reported as slightly soluble) or purely nonpolar aliphatic solvents.[4] Its optimal solubility lies in solvents that can effectively interact with both its hydrophobic and moderately polar features.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility. It posits that substances with similar intermolecular forces are likely to be miscible. For CEPS, this means:

-

High Solubility is anticipated in solvents that are either aromatic or possess moderate to high polarity and polarizability, such as halogenated hydrocarbons.

-

Moderate Solubility may be found in polar aprotic solvents (e.g., ketones, esters) and some polar protic solvents (e.g., alcohols).

-

Low Solubility is expected in highly polar protic solvents like water and nonpolar aliphatic solvents like hexane, where the intermolecular forces are mismatched.

Qualitative Solubility Profile in Common Organic Solvents

While exhaustive quantitative data is scarce in publicly available literature, a reliable qualitative profile can be constructed based on chemical principles and solvent data from related synthetic procedures.

Table 2: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Halogenated Hydrocarbons | Dichloromethane (CH2Cl2), Chloroform (CHCl3) | High | The polarity and polarizability of C-Cl bonds in both solute and solvent lead to strong dipole-dipole and dispersion forces. Chloroform is explicitly mentioned as a compatible solvent.[6] CH2Cl2 is cited as a reaction medium for CEPS synthesis.[4] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The phenyl group of CEPS interacts favorably with the aromatic rings of the solvent via π-π stacking and dispersion forces. |

| Ethers | Diethyl Ether (Et2O), Tetrahydrofuran (THF) | High | These solvents have moderate polarity and can effectively solvate both the nonpolar and polar portions of the CEPS molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | These polar aprotic solvents can engage in dipole-dipole interactions with the chloroethyl group. |

| Esters | Ethyl Acetate | Moderate to High | Similar to ketones, the polarity of the ester group allows for effective solvation. |

| Alcohols | Ethanol, Methanol, Isopropanol | Moderate | The polar hydroxyl group can interact with the polar part of CEPS, but the large nonpolar phenyl ring may limit miscibility compared to less polar solvents. |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane | Low to Moderate | Solubility is driven only by weak dispersion forces, which may not be sufficient to overcome the solute-solute interactions of the more polar CEPS molecules. |

| Polar Protic Solvents | Water | Low / Slightly Soluble | The large, hydrophobic phenyl group dominates, preventing significant dissolution in the highly hydrogen-bonded water network.[4] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental method such as the isothermal shake-flask method is required. This protocol ensures that the solution reaches equilibrium, providing a true measure of solubility at a given temperature.

Workflow for Isothermal Solubility Measurement

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation: In a series of glass vials, add a precisely known volume (e.g., 5.0 mL) of the desired organic solvent. To each vial, add an excess amount of this compound. The excess is critical to ensure a saturated solution is formed.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an isothermal water bath or incubator set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixtures using a magnetic stirrer or orbital shaker for a sufficient duration (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After the equilibration period, stop the agitation and let the vials stand undisturbed in the temperature-controlled environment for at least 12 hours. This allows for the complete sedimentation of undissolved CEPS, ensuring a clear supernatant.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid aspirating any undissolved material, the pipette tip should be kept well below the liquid surface but above the sedimented layer. The collected aliquot is then diluted with a suitable solvent and its concentration is determined using a validated analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of grams per liter (g/L) or moles per liter (mol/L).

Safety and Handling Considerations

This compound is a hazardous chemical and must be handled with appropriate precautions.[5]

-

Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[5][6]

-

Corrosivity: It is known to cause severe skin burns and serious eye damage.[5][6]

-

Handling: Always work in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[4][5]

Conclusion

This compound exhibits a broad range of solubilities in organic solvents, a direct consequence of its dual hydrophobic and moderately polar character. It is highly soluble in halogenated and aromatic hydrocarbons, showing good miscibility with ethers, ketones, and esters. Its solubility is more limited in alcohols and poor in water and aliphatic hydrocarbons. This detailed understanding is crucial for its safe and effective use in synthetic chemistry, analytical science, and the formulation of decontamination solutions. The provided experimental protocol offers a robust framework for researchers seeking to generate precise quantitative solubility data to support their specific applications.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Chloroethyl Phenyl Sulfide for Research Professionals

Introduction

2-Chloroethyl phenyl sulfide (CAS No. 5535-49-9, Molecular Formula: C8H9ClS) is a crucial compound in various research and development sectors, particularly in defense and decontamination studies.[1] Its structural similarity to the chemical warfare agent sulfur mustard [bis(2-chloroethyl) sulfide] makes it an effective and widely used simulant for studying the detection, reactivity, and decontamination of its more hazardous analogue.[2][3] While significantly less toxic than sulfur mustard, this compound is by no means benign. It presents a complex hazard profile, including acute toxicity, severe corrosivity, and potential carcinogenicity, demanding rigorous safety protocols and handling procedures.[2][4]

This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to handle this compound safely. The protocols described herein are designed as self-validating systems, emphasizing the causality behind each safety measure to foster a proactive and informed safety culture in the laboratory.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. The risks associated with this compound are multifaceted, stemming from its toxicological properties and chemical reactivity.

Summary of GHS Classifications

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized summary of the primary dangers. The classifications for this compound are severe and warrant significant precautions.[2][5]

| Hazard Class | GHS Category | Hazard Statement | Signal Word |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin | Danger |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | Danger |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Danger |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage | Danger |

| Carcinogenicity | Category 1A / 1B | H350: May cause cancer | Danger |

Note: Classification may vary slightly between suppliers based on the data and impurities present.[2]

Toxicological Profile

-

Acute Toxicity: The compound is harmful or toxic through all primary routes of exposure: inhalation, dermal contact, and ingestion.[1][4] Its pungent odor should not be used as a reliable indicator of its presence, as the sense of smell can be quickly fatigued.

-

Corrosivity: this compound is classified as causing severe skin burns and eye damage.[1][2] This is a critical hazard. Contact with skin can lead to deep, slow-healing chemical burns.[6] The mechanism is linked to the reactivity of the chloroethyl group and potential for localized hydrolysis, which can release damaging acidic byproducts.

-

Carcinogenicity: Some sources classify this chemical as a suspected human carcinogen (Category 1A or 1B).[2] This classification necessitates that exposure be minimized to the lowest achievable levels and that all work be conducted with the assumption of carcinogenic risk.

Physical and Chemical Hazards

Beyond its toxicological profile, the physical properties of this compound dictate specific handling and storage requirements.

| Property | Value | Safety Implication |

| Appearance | Colorless to light yellow liquid with a pungent odor.[1] | Visual inspection for purity. Odor is not a safe warning. |

| Flash Point | 104 °C / 219.2 °F (closed cup) | Combustible liquid. Must be kept away from ignition sources. |

| Boiling Point | 245 - 247 °C[7] | Low volatility at room temperature, but vapor pressure increases with heat. |

| Density | ~1.17 g/mL at 25 °C | Heavier than water. |

| Stability | Stable under normal conditions.[7] | Long-term stability is reliable under proper storage. |

| Reactivity | Hygroscopic and moisture-sensitive.[1][7] | Reacts with water/moisture. Incompatible with strong oxidizing agents and strong bases.[7][8] |

| Hazardous Decomposition | Thermal decomposition can release CO, CO2, Sulfur Oxides, and Hydrogen Chloride gas.[1][7] | Fires involving this material will produce highly toxic and corrosive gases. |

The hygroscopic nature is a key concern; exposure to moist air or water can lead to degradation and hydrolysis, potentially forming 2-hydroxyethyl phenyl sulfide and corrosive hydrogen chloride.[1][2]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Safe handling is achieved through a multi-layered approach, starting with robust engineering controls and followed by meticulous use of appropriate PPE. The guiding principle must always be ALARA (As Low As Reasonably Achievable) for exposure.

Primary Engineering Controls

Personnel should never handle open containers of this compound on an open bench.

-

Chemical Fume Hood: All manipulations, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1]

-

Ventilation: The laboratory must have adequate general ventilation. Ventilation equipment should be explosion-resistant where large quantities are handled.[6]

-

Emergency Equipment: An emergency safety shower and eyewash station must be located in the immediate vicinity of any potential exposure.[8] This equipment must be tested regularly.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected carefully to provide a sufficient barrier against the specific hazards of this compound.

| Body Part | Required PPE | Rationale and Specifications |

| Eyes & Face | Chemical safety goggles AND a full-face shield.[8] | Protects against splashes of the corrosive liquid. Standard safety glasses are insufficient. |

| Hands | Chemical-resistant gloves (e.g., Viton™, heavy-duty nitrile). | Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected. Consult a glove compatibility chart for specific breakthrough times. |

| Body | Chemical-resistant apron over a lab coat. | Provides a barrier against spills and splashes. Do not allow contaminated clothing to remain in contact with skin.[6] |

| Respiratory | NIOSH-approved respirator with appropriate cartridges (e.g., Type ABEK for organic vapors, acid gases, and sulfur dioxide) | Required if there is a risk of exceeding exposure limits or in case of ventilation failure. All users must be fit-tested and trained.[9] |

PPE Donning and Doffing Workflow

The order of donning and doffing PPE is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first, touching clean surfaces only with clean gloves or hands.

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated SOPs minimizes the risk of accidental exposure and ensures procedural consistency.

General Handling and Hygiene

-

Avoid all personal contact, including inhalation.[6]

-

Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[1][10]

-

Do not eat, drink, or smoke in any area where this chemical is handled or stored.[8][10]

-

Use non-sparking tools and follow proper grounding procedures to prevent static discharge, especially when transferring larger quantities.[8]

Storage Protocol

-

Containers: Keep containers tightly closed when not in use.[7]

-

Location: Store in a designated "Corrosives Area" that is cool, dry, and well-ventilated.[7] Protect from direct sunlight.

-

Conditions: The compound is moisture-sensitive and hygroscopic; store under an inert atmosphere (e.g., argon or nitrogen) if possible.[1][5] For long-term storage, a refrigerator (2-8 °C) designed for flammable materials may be appropriate.[8]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[7][8]

Step-by-Step Protocol for Weighing and Dispensing

-

Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

-

PPE: Don all required PPE as described in Section 2.

-

Tare: Place a secondary containment vessel (e.g., a beaker) on the balance inside the fume hood and tare it.

-

Dispensing: Uncap the primary container. Using a clean pipette or spatula, carefully transfer the desired amount of this compound into the tared vessel. Keep the container opening away from your breathing zone at all times.

-

Sealing: Immediately and securely recap the primary container.

-

Cleanup: Clean any minor drips within the fume hood using an inert absorbent material. Dispose of the contaminated bench paper and absorbent as hazardous waste.

-

Transport: Transport the weighed chemical in a sealed, labeled, and secondarily contained vessel to the reaction area.

Waste Management and Disposal

-

All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1][6]

-

Collect waste in a dedicated, properly labeled, and sealed hazardous waste container.

-

Do not empty into drains or sewers.[7]

-

Dispose of contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[10]

Section 4: Emergency Response Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Spill Response

The response protocol depends on the scale of the spill.

-

Small Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing full PPE, contain the spill with an inert absorbent material (e.g., sand, silica gel, universal binder).[1]

-

Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

-

Wipe the area with a suitable solvent (e.g., isopropanol) followed by soap and water, collecting all cleaning materials as hazardous waste.

-

-

Large Spill (outside a fume hood):

-

EVACUATE the area immediately. Alert all personnel and activate the fire alarm if necessary.[1]

-

If safe to do so, remove ignition sources.

-

Close the laboratory doors and prevent re-entry.

-

Call your institution's emergency response team or the local fire department. Provide them with the chemical name and SDS.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

First Aid for Exposures

Immediate and decisive action is critical to mitigate injury.

-

Inhalation: Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration using a pocket mask with a one-way valve (do not use mouth-to-mouth).[1] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[10] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[7][10] Seek immediate medical attention.

Emergency Response Workflow

Caption: Decision workflow for responding to a spill or personal exposure event.

Conclusion

This compound is an invaluable tool for critical research, but its hazardous properties demand the utmost respect and care. By integrating a deep understanding of its chemical risks with the rigorous application of engineering controls, personal protective equipment, and standardized procedures, researchers can handle this compound with a high margin of safety. This guide serves as a foundation for developing laboratory-specific protocols, fostering a safety culture where every experimental choice is informed by a commitment to personal and collective well-being.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Buy this compound | 5535-49-9 [smolecule.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. labiostring.com [labiostring.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. synquestlabs.com [synquestlabs.com]

- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 10. This compound, 25G | Labscoop [labscoop.com]

An In-depth Technical Guide to the Reactivity of the Chloroethyl Group in 2-Chloroethyl Phenyl Sulfide

Abstract

This technical guide provides a comprehensive examination of the reactivity of the chloroethyl group in 2-Chloroethyl phenyl sulfide (CEPS), a molecule of significant interest in organic synthesis and as a simulant for chemical warfare agents. The unique reactivity profile of CEPS is dominated by the neighboring group participation of the adjacent sulfur atom, which leads to the formation of a highly reactive episulfonium (thiiranium) ion intermediate. This guide delves into the synthesis of CEPS and explores the mechanistic intricacies of its key reactions, including hydrolysis, nucleophilic substitution, elimination, and oxidation. Detailed experimental protocols, mechanistic diagrams, and a thorough review of the influencing factors are presented to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of the chemistry of this important compound.

Introduction

This compound (CEPS), with the chemical structure C₆H₅SCH₂CH₂Cl, is a bifunctional organic molecule that serves as a valuable intermediate in a variety of chemical transformations. Its primary significance, however, lies in its structural and chemical similarity to sulfur mustards, making it a widely used simulant for studying the reactivity and decontamination of these hazardous chemical warfare agents in a safer laboratory setting.

The reactivity of the chloroethyl group in CEPS is markedly different from that of a typical primary alkyl chloride. The presence of the neighboring sulfur atom profoundly influences the reaction pathways and rates through a phenomenon known as neighboring group participation (NGP) or anchimeric assistance . This guide will explore the fundamental principles governing the reactivity of the chloroethyl moiety in CEPS, providing a detailed analysis of its synthetic preparation and its behavior in various chemical reactions.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| CAS Number | 5535-49-9 | |

| Molecular Formula | C₈H₉ClS | |

| Molecular Weight | 172.68 g/mol | |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 90-91 °C / 1 mmHg | |

| Density | 1.174 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.583 | |

| ¹H NMR (CDCl₃) | δ 7.40-7.15 (m, 5H, Ar-H), 3.69 (t, 2H, -CH₂Cl), 3.25 (t, 2H, -SCH₂-) | [1][2] |

| ¹³C NMR (CDCl₃) | δ 135.0, 130.1, 129.2, 127.0, 43.5, 36.0 | [3] |

| IR Spectrum (neat) | 3058, 2959, 1583, 1479, 1439, 1275, 738, 690 cm⁻¹ | [4] |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The two most common methods involve the reaction of a thiophenoxide source with a 2-chloroethyl electrophile or the chlorination of 2-(phenylthio)ethanol.

From Thiophenol and a 2-Haloethane Derivative

This method relies on the high nucleophilicity of the thiophenoxide anion, which readily displaces a halide from a suitable electrophile.

Reaction Scheme:

C₆H₅SH + Base → C₆H₅S⁻Na⁺ C₆H₅S⁻Na⁺ + X-CH₂CH₂-Cl → C₆H₅SCH₂CH₂Cl + NaX (where X is a good leaving group, e.g., Br)

Experimental Protocol: Synthesis from Thiophenol and 1-Bromo-2-chloroethane

Materials:

-

Thiophenol

-

Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

-

1-Bromo-2-chloroethane

-

Absolute Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Preparation of Sodium Thiophenoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen) to prepare a solution of sodium ethoxide.

-

Cool the sodium ethoxide solution in an ice bath and add thiophenol dropwise with stirring.

-

Nucleophilic Substitution: To the resulting sodium thiophenoxide solution, add 1-bromo-2-chloroethane dropwise at a rate that maintains a gentle reflux. The bromide is a better leaving group than chloride, ensuring selective displacement.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

From 2-(Phenylthio)ethanol

This two-step approach involves the initial synthesis of 2-(phenylthio)ethanol followed by its chlorination.

Reaction Scheme:

C₆H₅SH + ClCH₂CH₂OH + Base → C₆H₅SCH₂CH₂OH C₆H₅SCH₂CH₂OH + SOCl₂ → C₆H₅SCH₂CH₂Cl + SO₂ + HCl

Experimental Protocol: Synthesis of 2-(Phenylthio)ethanol and subsequent chlorination

Part A: Synthesis of 2-(Phenylthio)ethanol [1]

Materials:

-

Thiophenol (0.125 mol)

-

2-Chloroethanol (0.125 mol)

-

Sodium metal (0.125 mol)

-

Absolute ethanol (250 mL)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Under a nitrogen atmosphere, cautiously add sodium metal in small pieces to absolute ethanol to form sodium ethoxide.[1]

-

Add thiophenol dropwise to the sodium ethoxide solution.[1]

-

Add 2-chloroethanol dropwise and then heat the mixture to reflux for 3-4 hours.[1]

-

After cooling, filter the mixture to remove the precipitated sodium chloride.[1]

-

Concentrate the filtrate and take up the residue in dichloromethane. Wash with water and brine, then dry over anhydrous magnesium sulfate.[1]

-

Filter and concentrate to obtain crude 2-(phenylthio)ethanol, which can be purified by vacuum distillation.[1]

Part B: Chlorination of 2-(Phenylthio)ethanol

Materials:

-

2-(Phenylthio)ethanol

-

Thionyl chloride (SOCl₂)

-

Dry chloroform or dichloromethane

-

Pyridine (optional, as an acid scavenger)

Procedure:

-

Dissolve 2-(phenylthio)ethanol in a dry, inert solvent such as chloroform in a flask equipped with a reflux condenser and a dropping funnel.

-

Cool the solution in an ice bath.

-

Add thionyl chloride dropwise with vigorous stirring. The reaction is exothermic and evolves HCl and SO₂ gases.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

The Pivotal Role of the Episulfonium Ion Intermediate

The heightened reactivity of the chloroethyl group in this compound is a direct consequence of neighboring group participation by the sulfur atom. The lone pair of electrons on the sulfur atom acts as an internal nucleophile, displacing the chloride ion in an intramolecular Sₙ2 reaction. This results in the formation of a strained, three-membered cyclic intermediate known as the phenylthiiranium ion or episulfonium ion .

This intramolecular cyclization is the rate-determining step in many of the reactions of CEPS and is significantly faster than the direct intermolecular attack by an external nucleophile on the primary carbon. The resulting episulfonium ion is a highly reactive electrophile, susceptible to attack by a wide range of nucleophiles.

Caption: Formation of the Phenylthiiranium Ion Intermediate.

The formation of this cyclic intermediate has several important consequences:

-

Rate Acceleration: The intramolecular nature of the cyclization leads to a significant increase in the reaction rate compared to analogous alkyl chlorides lacking a participating neighboring group.

-

Stereochemistry: If the reaction occurs at a chiral center, the two consecutive Sₙ2 reactions (intramolecular cyclization followed by intermolecular attack) result in an overall retention of configuration.

-

Reaction Pathway: The reaction proceeds through a discrete, albeit transient, intermediate, which dictates the regioselectivity of the subsequent nucleophilic attack.

Key Reactions of the Chloroethyl Group